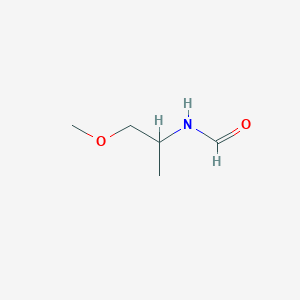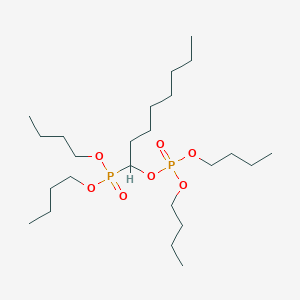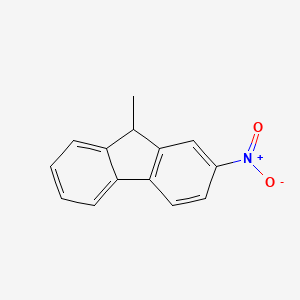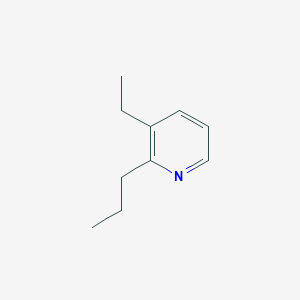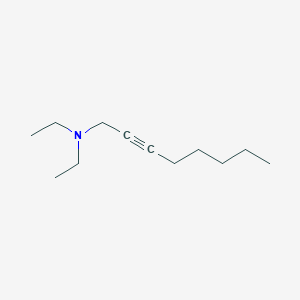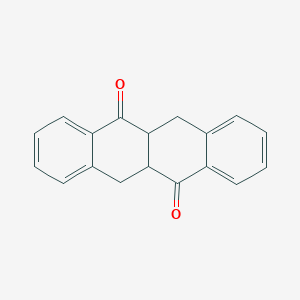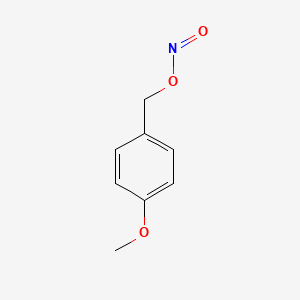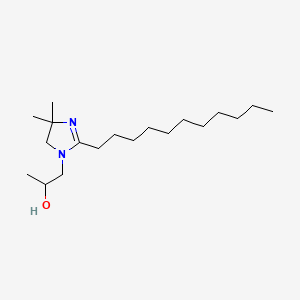
1-(5,5-dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5-Dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propanol group attached to the imidazole ring, along with a dimethyl and undecyl substitution, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of 1-(5,5-dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol can be achieved through various synthetic routes:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole ring.
Wallach Synthesis: This involves the oxidative cyclization of N-substituted glycine derivatives.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or amines.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.
Industrial production methods typically involve large-scale synthesis using optimized versions of these routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5,5-Dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol undergoes various chemical reactions:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5,5-Dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5,5-dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(5,5-Dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol can be compared with other similar compounds:
Imidazole: The parent compound, imidazole, is a simpler structure with broad applications in chemistry and biology.
1,2-Dimethylimidazole: This compound has similar properties but lacks the undecyl and propanol groups, making it less versatile.
2-Undecylimidazole: This compound has the undecyl group but lacks the propanol group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
74038-84-9 |
|---|---|
Molekularformel |
C19H38N2O |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
1-(5,5-dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C19H38N2O/c1-5-6-7-8-9-10-11-12-13-14-18-20-19(3,4)16-21(18)15-17(2)22/h17,22H,5-16H2,1-4H3 |
InChI-Schlüssel |
IXDCGKCZHSLDOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=NC(CN1CC(C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
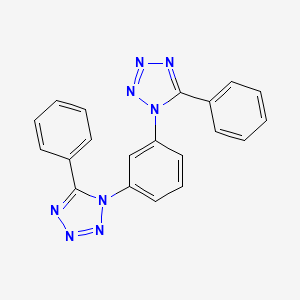
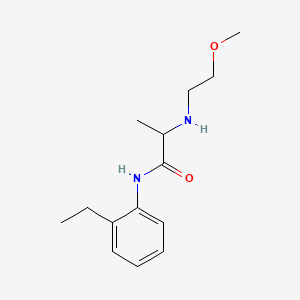

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
